molecular formula C12H16O4 B15324718 2-Hydroxy-3-(4-isopropoxyphenyl)propanoic Acid

2-Hydroxy-3-(4-isopropoxyphenyl)propanoic Acid

Cat. No.: B15324718
M. Wt: 224.25 g/mol
InChI Key: VMEGZOPKTMEYQU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Hydroxy-3-(4-isopropoxyphenyl)propanoic Acid (hereafter referred to as the target compound) is a hydroxy-substituted propanoic acid derivative featuring an isopropoxy group at the para position of the phenyl ring. Its molecular formula is C₁₂H₁₆O₄, with a molecular weight of 236.25 g/mol (calculated).

Properties

Molecular Formula

C12H16O4

Molecular Weight

224.25 g/mol

IUPAC Name

2-hydroxy-3-(4-propan-2-yloxyphenyl)propanoic acid

InChI

InChI=1S/C12H16O4/c1-8(2)16-10-5-3-9(4-6-10)7-11(13)12(14)15/h3-6,8,11,13H,7H2,1-2H3,(H,14,15)

InChI Key

VMEGZOPKTMEYQU-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=CC=C(C=C1)CC(C(=O)O)O

Origin of Product

United States

Preparation Methods

2-Hydroxy-3-(4-isopropoxyphenyl)propanoic acid is a chiral β-hydroxy acid featuring a para-isopropoxy-substituted aryl group. Its structural complexity necessitates stereoselective synthesis to preserve optical purity, particularly for applications in drug intermediates. The compound’s preparation hinges on strategic functionalization of aromatic precursors and controlled introduction of hydroxyl and carboxylic acid groups.

Primary Synthesis Method: Patent US20160102042A1

Enantiomeric Purity and Yield Optimization

The patent reports enantiomeric excess (ee) of 97–99%, attributed to the chiral integrity of L-tyrosine. Chelating agents like EDTA mitigate metal-induced racemization during O-alkylation, while low-temperature diazotization preserves stereochemistry.

Alternative Method: Ester Hydrolysis Route

Synthesis via Propanoic Acid Esters

A complementary approach, adapted from ACS Omega (2024), involves synthesizing ethyl 2-hydroxy-3-(4-isopropoxyphenyl)propanoate followed by saponification.

Ester Synthesis

The ethyl ester is prepared via Michael addition of 4-isopropoxyphenylmagnesium bromide to ethyl acrylate, catalyzed by copper(I) iodide.

Reaction Conditions

  • Grignard Reagent : 4-Isopropoxyphenylmagnesium bromide (1.2 equivalents)
  • Catalyst : CuI (5 mol%)
  • Solvent : Tetrahydrofuran (THF)
  • Yield : 60–65%
Ester Hydrolysis

The ester intermediate is hydrolyzed using sodium hydroxide (NaOH) in aqueous ethanol, yielding the target acid.

Reaction Conditions

  • Base : 2M NaOH (2 equivalents)
  • Temperature : 70°C
  • Yield : 80–85%

Comparative Analysis of Methods

Parameter Patent Method Ester Hydrolysis
Starting Material L-Tyrosine 4-Isopropoxyphenyl Grignard
Key Step Diazotization Michael Addition
Overall Yield 40–45% 48–55%
Enantiomeric Excess 97–99% Racemic (requires resolution)
Scalability High (multi-gram scale) Moderate (gram scale)

The patent route excels in stereocontrol but requires handling diazonium intermediates, whereas the ester hydrolysis method offers simplicity but lacks inherent chirality.

Experimental Data and Characterization

Spectral Data for Patent Route Product

  • ¹H NMR (DMSO-d₆) : δ 2.63 (t, J = 6.0 Hz, 2H, CH₂CO), 4.42 (t, J = 6.0 Hz, 2H, NCH₂), 7.11–7.52 (m, Ar–H), 10.12 (br s, COOH).
  • ¹³C NMR : 32.8 (CH₂), 38.4 (NCH₂), 166.5 (COOH), 172.8 (C=O).

Purity Metrics

  • HPLC : >99% purity (C18 column, 0.1% TFA in acetonitrile/water).
  • Melting Point : 165–168°C (consistent with literature).

Chemical Reactions Analysis

Functional Group Reactivity

The compound’s structure contains three reactive sites:

  • Hydroxyl (-OH) group :

    • Can undergo esterification, alkylation, or acylation to modify its polarity or introduce new functionalities .

  • Carboxylic acid (-COOH) :

    • Reacts with alcohols to form esters or with amines to form amides .

  • Isopropoxy-substituted phenyl ring :

    • Resistant to further substitution due to steric hindrance but may participate in electrophilic aromatic substitution under harsh conditions .

Research Findings on Reaction Conditions

  • Enantiopurity Control :

    • Stereoselective synthesis methods, such as those employing chiral resins or asymmetric induction, ensure high enantiomeric purity. For example, the use of p-methylbenzhydrylamine resin in solid-phase synthesis helps maintain stereochemical integrity .

  • Optimization of Alkylation :

    • Selective O-alkylation is critical to avoid over-alkylation. Chelating agents (e.g., crown ethers) may enhance the selectivity of the phenolic oxygen over other nucleophilic sites .

  • Yield and Purity :

    • While exact yields are not reported in the available literature, methods involving diazotization and subsequent reduction are noted for their efficiency in forming derivatives with high purity .

Scientific Research Applications

2-Hydroxy-3-(4-isopropoxyphenyl)propanoic Acid has several scientific research applications:

    Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Hydroxy-3-(4-isopropoxyphenyl)propanoic Acid involves its interaction with specific molecular targets and pathways. The hydroxy group and isopropoxyphenyl group contribute to its reactivity and binding affinity. The compound may act as an enzyme inhibitor or modulator, affecting various biochemical processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Phenyl Ring

(a) Hydroxy-Substituted Analogs
  • 2-Hydroxy-3-(4-hydroxyphenyl)propanoic Acid (C₉H₁₀O₄, MW 182.18 g/mol): This analog replaces the isopropoxy group with a hydroxyl group. The absence of the bulky isopropoxy substituent reduces steric hindrance and increases polarity, enhancing water solubility. Safety Profile: Classified as hazardous, causing skin corrosion and serious eye damage ( ). Applications: Used as a reference standard in pharmacological research and as a metabolite in tyrosine-derived pathways .
(b) Nitro-Substituted Analogs
  • 3-(4-Hydroxy-3-nitrophenyl)propanoic Acid (C₉H₉NO₅, MW 211.17 g/mol): The nitro group at the meta position introduces electron-withdrawing effects, increasing acidity (lower pKa) compared to the target compound. Safety: Limited hazard data, but nitro groups often correlate with reactivity and toxicity .

Ester Derivatives

  • Methyl 2-Hydroxy-3-(4-isopropoxyphenyl)propanoate (SY340213): Esterification of the carboxylic acid group reduces polarity, improving lipid membrane permeability. Applications: Likely used as an intermediate in drug synthesis, similar to taxane derivatives (e.g., paclitaxel analogs) .

Biphenyl and Trifluoromethyl Derivatives

  • 2-Hydroxy-3-[4’-(trifluoromethyl)-4-biphenylyl]propanoic Acid (SY340214): The trifluoromethyl group enhances metabolic stability and bioavailability due to its electronegativity and resistance to oxidation. Molecular Weight: Higher (estimated >300 g/mol) due to the biphenyl and CF₃ groups .

Table 1: Key Properties of Target Compound and Analogs

Compound Molecular Weight (g/mol) Solubility Acidity (pKa) Key Applications
Target Compound 236.25 Low (lipophilic) ~3.5 (estimated) Synthetic intermediate, drug discovery
2-Hydroxy-3-(4-hydroxyphenyl)propanoic Acid 182.18 High (polar) ~4.2 Metabolic studies, reference standards
Methyl Ester (SY340213) 250.27 Moderate N/A Prodrug design
3-(4-Hydroxy-3-nitrophenyl)propanoic Acid 211.17 Moderate ~2.8 Reactive intermediate

Biological Activity

2-Hydroxy-3-(4-isopropoxyphenyl)propanoic acid, known for its structural characteristics as a phenylpropanoic acid derivative, has garnered attention for its potential biological activities. This compound, with a molecular formula of C13_{13}H18_{18}O3_3 and a molecular weight of approximately 224.25 g/mol, is primarily investigated for its anti-inflammatory, antioxidant, and metabolic modulation properties.

Chemical Structure and Properties

The compound features a propanoic acid backbone linked to a para-substituted isopropoxyphenyl group, which may influence its interaction with biological systems. It typically appears as a solid with a melting point of 165-168 °C and a boiling point around 414.4 °C.

1. Anti-inflammatory Properties

Preliminary studies suggest that this compound exhibits anti-inflammatory effects. Its phenolic structure is likely responsible for this activity, as similar compounds have shown the ability to inhibit pro-inflammatory cytokines and pathways associated with chronic inflammation.

2. Antioxidant Activity

The compound's antioxidant properties are also noteworthy. Research indicates that it can scavenge free radicals, thereby protecting cells from oxidative stress. This activity is critical in preventing cellular damage linked to various diseases, including cancer and neurodegenerative disorders.

3. Metabolic Modulation

Recent investigations have highlighted the role of this compound in metabolic regulation. It interacts with G protein-coupled receptors (GPR41 and GPR43), which are implicated in short-chain fatty acid signaling pathways that influence gut microbiota composition and metabolic health. This interaction suggests potential applications in managing obesity and diabetes.

Comparative Analysis with Similar Compounds

The following table summarizes the structural features and notable activities of compounds related to this compound:

Compound NameStructural FeatureNotable Activity
2-Hydroxy-3-(4-hydroxyphenyl)propanoic AcidHydroxyl groupStrong antioxidant
2-Hydroxy-3-(4-methoxyphenyl)propanoic AcidMethoxy groupNeuroprotective effects
3-(4-Hydroxy-3-methoxyphenyl)propionic AcidHydroxycinnamic derivativeAntidiabetic and anticancer activities

The unique substitution pattern of this compound may confer distinct biological activities compared to these similar compounds, particularly regarding its interaction with metabolic pathways.

Case Studies and Research Findings

Several studies have explored the pharmacokinetics and bioavailability of related hydroxycinnamic acids (HCAs), providing insights into the absorption and metabolism of compounds like this compound:

  • Pharmacokinetics : A systematic review indicated that HCAs exhibit moderate bioavailability in humans, with significant absorption occurring in the upper gastrointestinal tract . The maximum plasma concentrations (Cmax) for various HCAs were noted to be reached within a few hours post-consumption.
  • Metabolomic Studies : Research has shown that metabolites derived from dietary sources can significantly influence health outcomes, including cancer risk. For instance, certain metabolites were associated with lower prostate cancer risk in specific populations .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-Hydroxy-3-(4-isopropoxyphenyl)propanoic Acid?

  • Methodological Answer : The synthesis typically involves a multi-step approach:

Substitution : Introduce the isopropoxy group via nucleophilic aromatic substitution using isopropyl bromide and a base (e.g., K₂CO₃) in a polar aprotic solvent like DMF .

Hydroxypropanoic Acid Formation : Employ a Claisen condensation or enantioselective catalysis (e.g., chiral oxazaborolidines) to form the hydroxypropanoic acid backbone .

Purification : Use column chromatography (silica gel, ethyl acetate/hexane) and recrystallization for enantiomeric purity.

  • Key Considerations : Monitor reaction progress via TLC and confirm stereochemistry using chiral HPLC or polarimetry .

Q. How should researchers handle and store this compound safely in the lab?

  • Methodological Answer :

  • PPE : Wear acid-resistant gloves (e.g., nitrile), safety goggles, and lab coats to prevent skin/eye contact .
  • Storage : Keep in a sealed container under inert gas (N₂/Ar) at 2–8°C to prevent hydrolysis of the isopropoxy group .
  • Spill Management : Neutralize spills with sodium bicarbonate and dispose of via hazardous waste protocols .

Q. What analytical techniques are recommended for characterizing this compound?

  • Methodological Answer :

  • Structural Elucidation :
  • NMR : ¹H/¹³C NMR to confirm the aromatic (δ 6.8–7.2 ppm) and hydroxypropanoic acid (δ 4.1–4.3 ppm) moieties .
  • LC-MS : High-resolution LC-MS (ESI⁺ mode) to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 253.1) .
  • Purity Assessment : HPLC with a C18 column (UV detection at 254 nm) and ≥95% purity threshold .

Advanced Research Questions

Q. How can enantiomeric resolution be achieved for this compound?

  • Methodological Answer :

  • Chiral Chromatography : Use a Chiralpak® IA column (hexane:isopropanol 90:10, 1 mL/min) to separate enantiomers .
  • Enzymatic Resolution : Lipase-catalyzed esterification (e.g., Candida antarctica lipase B) to selectively acylate one enantiomer .
    • Validation : Confirm enantiopurity via circular dichroism (CD) spectroscopy or X-ray crystallography .

Q. What strategies are effective for studying its potential anti-inflammatory activity?

  • Methodological Answer :

  • In Vitro Assays :

COX-1/COX-2 Inhibition : Use purified enzymes (e.g., ovine COX-1, human recombinant COX-2) and measure IC₅₀ via fluorometric assays .

Cytokine Profiling : Treat LPS-stimulated macrophages (RAW 264.7) and quantify TNF-α/IL-6 via ELISA .

  • In Vivo Models : Murine carrageenan-induced paw edema to assess dose-dependent inflammation reduction .

Q. How can researchers address contradictions in reported biological activity data?

  • Methodological Answer :

Systematic Review : Cross-validate studies using standardized protocols (e.g., OECD guidelines for cytotoxicity) .

Dose-Response Analysis : Ensure consistency in molar concentrations and vehicle controls (e.g., DMSO ≤0.1%) .

Meta-Analysis : Use software like RevMan to assess heterogeneity across datasets .

Q. What metabolic pathways should be investigated for this compound?

  • Methodological Answer :

  • Phase I Metabolism : Incubate with human liver microsomes (HLMs) and NADPH to identify hydroxylation or demethylation products .
  • Phase II Metabolism : Test glucuronidation using UDPGA and LC-MS/MS to detect conjugates .
  • Stable Isotope Tracing : Use ¹³C-labeled analogs to track metabolic fate in hepatocytes .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.